molecular formula C20H19NO3S2 B4769530 MFCD01472232

MFCD01472232

Cat. No.: B4769530
M. Wt: 385.5 g/mol
InChI Key: PKMHMWGVNCYMTB-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD01472232 is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Preparation Methods

The synthesis of MFCD01472232 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are carefully selected and prepared to ensure high purity and reactivity.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to optimize yield and purity. Common reagents used in these reactions include catalysts, solvents, and stabilizers.

    Industrial Production: On an industrial scale, the production of this compound involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent quality and efficiency.

Chemical Reactions Analysis

MFCD01472232 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using specific oxidizing agents under controlled conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents to convert this compound into its reduced forms.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, often using nucleophiles or electrophiles.

    Common Reagents and Conditions: The reactions typically require specific reagents such as acids, bases, and solvents, along with controlled temperatures and pressures.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, leading to a variety of derivatives with different properties.

Scientific Research Applications

MFCD01472232 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications, including drug development and disease treatment.

    Industry: In industrial applications, this compound is used in the production of materials, chemicals, and other products.

Mechanism of Action

The mechanism of action of MFCD01472232 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

6-[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c22-18(23)11-2-1-5-12-21-19(24)17(26-20(21)25)13-15-9-6-8-14-7-3-4-10-16(14)15/h3-4,6-10,13H,1-2,5,11-12H2,(H,22,23)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMHMWGVNCYMTB-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.